Molecular Shape and Calculated LogP Differentiation vs. Linear Aldehyde Fragrance Agents
The target compound possesses a rigid tricyclo[5.2.1.0²,⁶]dec-8-ene core, resulting in a significantly different three-dimensional molecular volume and shape compared to commonly used linear or monocyclic aldehydes such as citronellal or cyclamen aldehyde. Its computed partition coefficient (XLogP3-AA) of 3.0 [1] indicates moderate lipophilicity, which is distinct from the more polar lyral (XLogP ~1.8) and more lipophilic lilial (XLogP ~3.5), directly impacting its substantivity and volatility profile on various substrates.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 [1] |
| Comparator Or Baseline | Cyclamen aldehyde (XLogP ~3.8), Lyral (XLogP ~1.8), Lilial (XLogP ~3.5) [2] |
| Quantified Difference | XLogP difference: -0.8 vs. cyclamen aldehyde; +1.2 vs. lyral; -0.5 vs. lilial |
| Conditions | Computed values from PubChem, using XLogP3 algorithm |
Why This Matters
LogP differences of this magnitude translate to substantial shifts in fragrance substantivity on skin and fabric, making the target compound a unique bridging component for specific middle-note volatility requirements that linear or aromatic aldehydes cannot match.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44148934. View Source
- [2] Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. 6th Ed., Wiley-VCH. (Comparative LogP values for fragrance aldehydes). View Source
